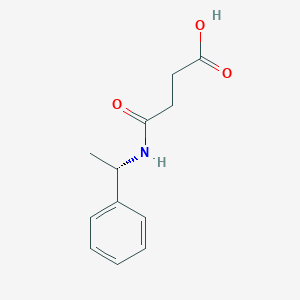

(S)-(-)-N-(1-Phenylethyl)succinamic acid

Description

Contextualizing Asymmetric Synthesis and Enantiopure Compounds in Contemporary Chemical Research

Asymmetric synthesis is a critical area of modern organic chemistry that focuses on the selective creation of a specific stereoisomer of a chiral molecule. numberanalytics.com Many biological molecules, including amino acids and sugars, exist in a single, specific enantiomeric form within living organisms. wikipedia.org Consequently, the biological activity of pharmaceutical and agrochemical compounds is often intrinsically linked to their three-dimensional structure or stereochemistry. numberanalytics.comnumberanalytics.com

Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological, metabolic, and toxicological profiles. mdpi.commusechem.com While one enantiomer of a drug may provide a desired therapeutic effect, the other could be inactive, less effective, or even cause harmful side effects. wikipedia.orgresearchgate.net This reality underscores the demand for enantiopure compounds—pharmaceuticals available in a single, specific enantiomeric form. wikipedia.org The development of methods to synthesize and separate enantiomers is a major focus of contemporary research, driven by the need to improve drug safety, selectivity, and efficacy. numberanalytics.commdpi.comresearchgate.net

The Foundational Role of Chiral Auxiliaries in Achieving Stereoselective Transformations

Chiral auxiliaries are essential tools in asymmetric synthesis. numberanalytics.com They are stereogenic groups that are temporarily attached to a non-chiral substrate molecule to guide the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.orgepfl.ch The inherent chirality of the auxiliary biases the reaction, favoring the formation of one diastereomer over the other. wikipedia.org

The process typically involves three key steps:

Attachment: The chiral auxiliary is covalently bonded to the substrate. epfl.ch

Stereoselective Reaction: The substrate-auxiliary complex undergoes a reaction, such as alkylation or an aldol (B89426) reaction, where the auxiliary directs the formation of a new stereocenter with a specific configuration. numberanalytics.comwikipedia.org

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule, and can often be recovered for reuse. wikipedia.orgepfl.ch

While the use of stoichiometric amounts of an auxiliary may seem less efficient than catalytic methods, for many transformations, chiral auxiliaries provide a reliable and well-studied path to enantiomerically pure products. wikipedia.orgresearchgate.net Prominent examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam. numberanalytics.com

Overview of Succinic Acid Derivatives as Versatile Chiral Building Blocks in Organic Synthesis

Succinic acid and its derivatives are valuable building blocks in organic synthesis. When rendered chiral, these four-carbon dicarboxylic acid structures can be used to construct a wide variety of complex and biologically active molecules. rsc.orgacs.org Chiral succinimides, for instance, are core structures in many natural products and pharmaceuticals, exhibiting activities such as antibacterial, antifungal, anticonvulsant, and antitumor effects. nih.gov The synthesis of chiral succinimide (B58015) derivatives is an area of significant interest for synthetic chemists. nih.gov Research has demonstrated methods for creating homochiral α-alkyl succinic acid derivatives through the alkylation of chiral succinoyl complexes. rsc.orgox.ac.uk

Academic Research Trajectories and Prominence of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

This compound has established its significance in academic and industrial research primarily as a chiral resolving agent. Chiral resolution is a technique used to separate racemic mixtures into their constituent enantiomers. This compound, along with its (R)-enantiomer, is instrumental in producing optically active drugs by forming diastereomeric salts with racemic compounds, which can then be separated. Its synthesis and use in asymmetric induction, employing the chiral (S)-1-phenylethylamine as the auxiliary, have been described in the chemical literature. researchgate.net The compound serves as a classic example of how a chiral auxiliary derived from a readily available chiral amine can be used to induce stereoselectivity.

Chemical and Physical Properties of this compound

The distinct properties of this compound are crucial for its application in synthesis and resolution.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ sigmaaldrich.com |

| Molecular Weight | 221.25 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 100-104 °C sigmaaldrich.com |

| Optical Activity | [α]24/D −111° (c = 2 in ethanol) sigmaaldrich.com |

| CAS Number | 21752-34-1 sigmaaldrich.com |

| InChI Key | WUEKFTPKHWMMIP-VIFPVBQESA-N sigmaaldrich.com |

Synthesis and Manufacturing Processes

The synthesis of this compound is a straightforward process that highlights fundamental principles of organic chemistry.

The primary method for its preparation involves the reaction between succinic anhydride (B1165640) and (S)-(-)-1-phenylethylamine. In this reaction, the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of the amide bond, resulting in the desired succinamic acid product. The stereocenter from the (S)-(-)-1-phenylethylamine is retained throughout the reaction, establishing the chirality of the final molecule.

Purification is typically achieved through recrystallization, which takes advantage of the compound's solid nature and differences in solubility between the product and any remaining starting materials or byproducts. The purity can then be assessed using standard analytical techniques such as melting point determination and spectroscopy.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEKFTPKHWMMIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237828 | |

| Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-34-1 | |

| Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of S N 1 Phenylethyl Succinamic Acid in Asymmetric Induction and Catalysis

Investigation of (S)-(-)-N-(1-Phenylethyl)succinamic Acid Derivatives in Enantioselective Catalysis

The unique structural features of this compound, possessing both a chiral amine moiety and a carboxylic acid group, provide a versatile scaffold for the design and synthesis of novel chiral catalysts and ligands. Researchers have explored the modification of this parent compound to fine-tune its steric and electronic properties for specific asymmetric transformations.

Role as Chiral Ligands or Catalytic Components in Transition Metal-Mediated Asymmetric Synthesis

Derivatives of this compound have been investigated as chiral ligands for various transition metals, including rhodium, palladium, and copper, to induce enantioselectivity in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions. The amide and carboxylic acid functionalities can act as coordination sites for the metal center, creating a well-defined chiral environment around the catalytic site.

One notable area of investigation has been in rhodium-catalyzed asymmetric hydrogenation. For instance, phosphine-phosphoramidite ligands derived from (S)-1-phenylethylamine have been synthesized and successfully applied in the asymmetric hydrogenation of β-(acylamino)acrylates. In these systems, the chirality of the 1-phenylethyl group plays a crucial role in directing the stereochemical outcome of the hydrogenation, leading to the formation of chiral amino acid derivatives with high enantiomeric excess. The substituents on the ligand scaffold can be systematically varied to optimize both the reactivity and the enantioselectivity of the catalytic system.

While specific data on ligands directly derived from this compound in this context is limited in publicly available research, the principle has been demonstrated with structurally related compounds. The general approach involves the synthesis of ligands where the succinamic acid backbone is functionalized with coordinating groups like phosphines or other heteroatoms.

| Ligand Derivative Type | Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Phosphine-phosphoramidite | Rhodium | Asymmetric Hydrogenation | β-(acylamino)acrylates | High | nih.gov |

This table represents the potential application and success of chiral ligands derived from the core structure in transition metal catalysis, based on studies of similar compounds.

The development of such ligands holds promise for creating highly effective catalysts for a variety of transition metal-mediated asymmetric transformations, including allylic alkylations, conjugate additions, and cross-coupling reactions.

Contribution to Organocatalytic Systems for Enantioselective Transformations

In addition to their role as ligands for transition metals, derivatives of this compound have shown potential as organocatalysts. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis.

Prolinamides, a class of organocatalysts derived from proline, have been extensively studied. Research by Tang and Jiang explored the use of prolinamides derived from both (R)- and (S)-1-phenylethylamine in the asymmetric aldol (B89426) reaction of acetone with aromatic aldehydes. Their findings indicated that the stereochemistry of the 1-phenylethyl group had a modest influence on the stereoselectivity of the reaction. mdpi.com While the enantioselectivities observed in these early studies were low, they provided a foundation for the design of more sophisticated organocatalysts.

The general mechanism for prolinamide-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone and the secondary amine of the proline moiety. The chiral environment created by the catalyst then directs the facial attack of the enamine onto the aldehyde, leading to the formation of a chiral aldol product. The amide functionality, derived from (S)-1-phenylethylamine in this conceptual framework, can participate in hydrogen bonding interactions that help to organize the transition state and enhance stereoselectivity.

| Catalyst Derivative | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Prolinamide from (S)-1-phenylethylamine | Asymmetric Aldol Reaction | Acetone and aromatic aldehydes | Not Reported | Low | mdpi.com |

This table illustrates the initial explorations of (S)-1-phenylethylamine-derived organocatalysts in asymmetric synthesis.

Further modifications to the succinamic acid backbone and the proline ring are anticipated to lead to the development of more effective organocatalysts for a variety of enantioselective transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions.

Applications in Chiral Resolution and Chromatographic Separations Featuring Succinamic Acid Derivatives

Diastereomeric Salt Formation for Chiral Resolution of Racemic Compounds

The classical method of resolving a racemic mixture involves its conversion into a pair of diastereomers by reaction with a single enantiomer of a chiral resolving agent. libretexts.orglibretexts.org (S)-(-)-N-(1-Phenylethyl)succinamic acid, with its carboxylic acid functionality and inherent chirality, is well-suited for this role, particularly in the resolution of racemic amines. The resulting diastereomeric salts, possessing different physicochemical properties such as solubility, can then be separated by fractional crystallization. libretexts.orglibretexts.org

Principles of Chiral Recognition and Discrimination in Diastereomeric Salt Crystallization

The efficacy of chiral resolution via diastereomeric salt formation hinges on the principle of chiral recognition at the molecular level. This recognition is a complex interplay of non-covalent interactions between the chiral resolving agent and the enantiomers of the racemic compound. These interactions, which include hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking, lead to the formation of a three-dimensional crystal lattice.

For a successful resolution, the crystal packing of the two diastereomeric salts must be significantly different, leading to a notable difference in their lattice energies and, consequently, their solubilities in a given solvent. The less soluble diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble one. nih.gov The degree of chiral discrimination is therefore dependent on the ability of the resolving agent to form a more stable, less soluble crystal lattice with one enantiomer over the other.

Structural Analysis of Diastereoisomeric Double Salts Involving Succinamic Acid Derivatives

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into the mechanism of chiral recognition. Structural analysis of diastereomeric salts reveals the specific intermolecular interactions that govern the discrimination between enantiomers.

In a relevant study, the crystal structure of a salt complex formed between (S)-2-(2′-methylbenzyl)succinic acid, a derivative of succinic acid, and (R)-1-phenylethylamine was determined by X-ray analysis. The analysis revealed a monoclinic crystal system with the space group P21. The precise bond lengths, angles, and hydrogen bonding patterns within the crystal lattice provide a blueprint for understanding how the chiral resolving agent and the amine pack in a diastereomerically pure form. researchgate.net This type of detailed structural information is crucial for understanding the fundamentals of chiral recognition and for the rational design of more effective resolving agents.

Factors Influencing Enantioselectivity and Crystallization Efficiency in Resolution Methods

The success and efficiency of a diastereomeric salt resolution are influenced by a multitude of factors. The choice of solvent is paramount, as it affects the solubilities of the diastereomeric salts to different extents. A solvent that maximizes the solubility difference between the two diastereomers will lead to a higher recovery yield and enantiomeric excess of the desired enantiomer.

Development of Chiral Stationary Phases (CSPs) Incorporating Succinamic Acid Scaffolds

Beyond classical resolution, derivatives of this compound are valuable in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). In this context, the chiral moiety is immobilized onto a solid support, typically silica (B1680970) gel, creating a chiral environment that allows for the differential retention of enantiomers as they pass through the column.

Design and Synthesis of Chiral Selectors Derived from N-(1-Phenylethyl)succinamic Acid Analogs

The design of effective CSPs involves the synthesis of a chiral selector that exhibits strong and selective interactions with a broad range of analytes. Analogs of N-(1-Phenylethyl)succinamic acid, such as poly-(S)-N-(1-phenylethyl)acrylamide, have been successfully employed as chiral selectors. mdpi.com

The synthesis of these CSPs can be achieved through different strategies. One approach is the "grafting from" method, where the monomer, (S)-N-(1-phenylethyl)acrylamide, is polymerized directly on the surface of a modified silica gel. Another strategy is the "grafting to" method, which involves immobilizing a pre-synthesized copolymer of the chiral monomer and a silane-containing monomer onto the silica support. mdpi.com The density of the chiral selector on the silica surface is a critical parameter that can be controlled through the synthesis conditions and has a significant impact on the chromatographic performance. mdpi.com Further modifications, such as end-capping of residual silanol (B1196071) groups on the silica surface, can be performed to reduce non-specific interactions and improve peak shape. mdpi.com

Performance and Enantioseparation Capabilities of Succinamic Acid-Based CSPs in HPLC and SFC

CSPs based on N-(1-Phenylethyl)succinamic acid analogs have demonstrated excellent enantioseparation capabilities for a variety of chiral compounds in both HPLC and SFC. mdpi.com The performance of these CSPs is typically evaluated based on their retention factor (k'), separation factor (α), and resolution (Rs).

A study evaluating a poly-(S)-N-(1-phenylethyl)acrylamide-based CSP (CSP4) in SFC showed successful separation of 25 different analytes, with 14 of them achieving baseline separation. mdpi.com The separations were generally rapid, with most being achieved within five minutes. When comparing the performance in SFC to that in HPLC, similar enantioselectivity was observed, but SFC often provided higher resolution due to improved peak shapes. mdpi.com The choice of mobile phase, including the type of organic modifier and any additives, is crucial for optimizing the separation. chiraltech.commdpi.com

Interactive Data Table: Performance of a Poly-(S)-N-(1-phenylethyl)acrylamide-based CSP (CSP4) in SFC mdpi.com

| Analyte | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |

| Tröger's Base | CO2/MeOH (80/20) | 2.0 | 1.12 | 1.25 | 2.15 |

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | CO2/MeOH (95/5) | 2.0 | 1.58 | 1.18 | 2.33 |

| Flurbiprofen | CO2/MeOH with 0.1% TFA (80/20) | 2.0 | 1.25 | 1.10 | 1.50 |

| Benzoin | CO2/EtOH (90/10) | 2.0 | 2.05 | 1.15 | 1.88 |

| 1-Phenyl-1-propanol | CO2/i-PrOH (95/5) | 2.0 | 1.89 | 1.08 | 1.21 |

Note: The data in this table is representative and extracted from a study on a specific CSP. Performance may vary depending on the exact analyte, column, and conditions used.

The versatility and effectiveness of CSPs derived from this compound and its analogs make them valuable tools in the field of chiral separations, enabling the analysis and preparation of enantiomerically pure compounds.

Mechanistic Understanding of Chiral Discrimination in Chromatographic Separations

The enantioselective recognition of chiral molecules in chromatographic systems is a complex process governed by a variety of intermolecular interactions between the analyte and the chiral stationary phase (CSP). In the context of succinamic acid derivatives, particularly with selectors like this compound, the mechanism of chiral discrimination is predicated on the formation of transient diastereomeric complexes. The stability of these complexes is dictated by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The subtle differences in the spatial arrangement of these interactions for the two enantiomers of an analyte lead to differences in their retention times, enabling their separation.

The molecular structure of this compound offers several key features that contribute to its potential as a chiral selector. The presence of the amide group provides sites for hydrogen bond donation (N-H) and acceptance (C=O). The carboxylic acid moiety introduces another strong hydrogen bonding site (both donor and acceptor). Furthermore, the phenyl group attached to the chiral center is capable of engaging in π-π stacking interactions with aromatic or other π-system-containing analytes. The chiral center itself, with its specific stereochemistry, creates a unique three-dimensional environment that can sterically favor the interaction with one enantiomer over the other.

Detailed mechanistic studies on CSPs derived from structurally related compounds, such as poly-(S)-N-(1-phenylethyl)acrylamide, have provided valuable insights into the likely interactions at play. Research has shown that the polymeric nature of such CSPs can enhance chiral recognition capabilities. This is attributed to the cooperative effects of multiple interaction sites along the polymer chain, creating a more defined and rigid chiral environment.

The primary forces responsible for chiral discrimination by succinamic acid-derived CSPs are:

Hydrogen Bonding: The amide and carboxylic acid functionalities are crucial for forming hydrogen bonds with analytes that possess complementary functional groups, such as alcohols, amines, carboxylic acids, and amides. The precise geometry of these hydrogen bonds can be highly dependent on the stereochemistry of both the selector and the analyte, leading to differential stability of the diastereomeric complexes.

Dipole-Dipole Interactions: The polar amide and carboxyl groups create local dipoles that can interact with polar functional groups in the analyte. The alignment of these dipoles for optimal interaction can be stereoselective.

Steric Hindrance: The spatial arrangement of the substituents around the chiral center of the selector can create steric hindrance that favors the binding of one enantiomer while repelling the other. This "chiral pocket" model is a fundamental concept in enantioselective recognition.

Thermodynamic studies of chiral separations on similar stationary phases often reveal that the process is enthalpy-driven. nih.gov This indicates that the formation of stable, specific interactions like hydrogen bonds and π-π stacking is the primary driving force for enantioseparation. nih.gov The change in enthalpy (ΔH) upon binding of the two enantiomers to the CSP differs, leading to different retention factors.

While specific research on the mechanistic details of this compound as a chiral selector is not extensively documented in publicly available literature, the principles derived from studies on analogous systems provide a strong foundation for understanding its potential chiral recognition capabilities. The following table presents data from a study on a closely related polymeric chiral stationary phase, poly-(S)-N-(1-phenylethyl)acrylamide, which demonstrates the enantioseparation of various chiral compounds. These findings highlight the potential of the N-(1-phenylethyl)amide moiety in chiral discrimination.

| Analyte | Separation Factor (α) | Resolution (Rs) |

|---|---|---|

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 1.18 | 2.05 |

| Benzoin | 1.25 | 2.89 |

| trans-Stilbene Oxide | 1.12 | 1.55 |

| Tröger's Base | 1.33 | 3.50 |

| (±)-1,1'-Bi-2-naphthol | 1.45 | 4.21 |

Mechanistic Insights and Computational Investigations into the Stereochemical Behavior of S N 1 Phenylethyl Succinamic Acid

Elucidation of Reaction Mechanisms in Auxiliary-Controlled Asymmetric Syntheses

The primary role of (S)-(-)-N-(1-Phenylethyl)succinamic acid in auxiliary-controlled synthesis is as a precursor to a chiral N-substituted succinimide (B58015). This transformation is a critical step, as the resulting succinimide derivative serves as a chiral intermediate for subsequent stereoselective reactions.

The key reaction mechanism is an intramolecular cyclization that occurs under dehydrating conditions. This process proceeds via an intramolecular nucleophilic attack where the amide nitrogen atom attacks the carbonyl carbon of the carboxylic acid group. The removal of a water molecule facilitates this cyclization, leading to the formation of the five-membered succinimide ring. A crucial aspect of this mechanism is that the stereochemical integrity of the (S)-phenylethyl group is maintained throughout the reaction, ensuring the chirality is transferred to the resulting succinimide intermediate.

Once formed, this chiral N-(1-phenylethyl)succinimide can be used to control the stereochemistry of subsequent reactions, such as alkylations or reductions at a prochiral center elsewhere in the molecule. The bulky and sterically defined (S)-phenylethyl group effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered face, thereby inducing asymmetry in the final product.

Transition State Modeling and Analysis for Stereoselectivity Prediction in this compound Mediated Reactions

Predicting the stereochemical outcome of reactions mediated by auxiliaries derived from this compound relies heavily on transition state (TS) modeling. Although specific, published TS models for this exact succinamic acid are not widely available, the principles of such analyses are well-established. The goal is to identify the lowest energy transition state leading to the major diastereomer of the product.

Computational chemists model the potential pathways for a given reaction (e.g., enolate alkylation of the corresponding succinimide). This involves constructing theoretical models for the diastereomeric transition states. For each possible TS, calculations are performed to determine its geometry and energy. The difference in the Gibbs free energy of activation (ΔΔG‡) between the competing transition states is directly related to the predicted diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the reaction.

A larger energy gap between the favored and disfavored transition states implies higher stereoselectivity. The analysis focuses on identifying the specific steric and electronic interactions that stabilize the favored TS or destabilize the alternative. For an auxiliary based on (S)-1-phenylethylamine, the phenyl group's orientation is paramount in dictating which transition state is lower in energy.

Table 1: Illustrative Example of Transition State Energy Analysis

This table represents hypothetical data from a computational analysis of an alkylation reaction using a chiral auxiliary derived from this compound. It illustrates how calculated energy differences are used to predict stereochemical outcomes.

| Transition State Model | Approaching Face | Relative Energy (ΔΔG‡, kcal/mol) | Predicted Major Diastereomer | Predicted d.e. (%) |

| TS-A (Re-face attack) | Re | 0.00 | (R)-Product | >95 |

| TS-B (Si-face attack) | Si | +2.5 | - |

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations of Chiral Induction

Density Functional Theory (DFT) is the cornerstone computational method for investigating chiral induction. DFT calculations provide detailed insights into the electronic structure, geometry, and energies of molecules and their transition states. For a system involving an auxiliary derived from this compound, DFT would be used to:

Optimize the ground state conformations of the reactant-auxiliary conjugate.

Locate and verify the structures of the diastereomeric transition states.

Calculate the activation energies required to predict the product ratio.

Molecular Dynamics (MD) simulations complement the static picture provided by DFT. MD simulates the movement of atoms in the system over time, offering a view of the conformational flexibility of the chiral auxiliary and its substrate. In the context of this compound derivatives, MD simulations can:

Explore the accessible conformational space to identify the most populated and lowest-energy ground-state conformers.

Simulate the approach of a reagent, providing insights into the dynamic factors that influence stereoselectivity.

Analyze the role of solvent molecules in stabilizing or destabilizing certain conformations or transition states.

Together, DFT and MD provide a powerful toolkit to build a comprehensive model of how the chiral information from the (S)-phenylethyl group is transmitted through space to control a chemical reaction.

Analysis of Non-Covalent Interactions and Conformational Preferences Influencing Stereochemical Control

The stereodirecting power of the (S)-1-phenylethyl group in derivatives of this compound is governed by a subtle interplay of non-covalent interactions and conformational preferences. These factors create a biased environment around the reactive center.

Conformational Preferences: The rotation around the bond connecting the chiral carbon to the amide nitrogen is restricted. Studies on similar chiral amides show that low-energy conformers are adopted to minimize steric strain. mdpi.com A preferred conformation will orient the large phenyl group, the medium-sized methyl group, and the small hydrogen atom in a specific and predictable manner relative to the rest of the molecule.

Non-Covalent Interactions:

Steric Repulsion: The most dominant factor is typically steric hindrance. The bulky phenyl group acts as a "shield," blocking one face of a nearby prochiral center from attack by reagents.

π-π Interactions: The phenyl group can engage in attractive π-π stacking interactions with other aromatic rings in the substrate or reagents, which can help lock in a specific reactive conformation.

Hydrogen Bonding: The succinamic acid moiety contains both a hydrogen bond donor (N-H) and acceptor (C=O), while the carboxylic acid group also provides donor (O-H) and acceptor (C=O) sites. These groups can form intramolecular or intermolecular hydrogen bonds that stabilize the preferred transition state geometry.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, confirming their role in stabilizing the transition state that leads to the major product.

Table 2: Key Conformational and Interaction Analysis

This table provides an example of the types of data generated from computational analysis to understand the structural basis of stereocontrol. The values are illustrative.

| Parameter | Conformer A (Low Energy) | Conformer B (High Energy) | Rationale for Stereocontrol |

| Dihedral Angle (C-C-N-C) | -165° | -45° | Low-energy conformer places the large phenyl group in a position to effectively block one reaction face. |

| Key Non-Covalent Interaction | π-π stacking | Steric Clash | The favored conformer is stabilized by attractive interactions, while the disfavored one exhibits repulsive steric clashes. |

| Distance to Reactive Center | 3.1 Å (Phenyl H to reactive C) | 4.5 Å (Phenyl H to reactive C) | The proximity of the blocking group to the reactive site in the favored pathway prevents attack from that side. |

Future Prospects and Advanced Research Avenues for S N 1 Phenylethyl Succinamic Acid Chemistry

Exploration of Novel Synthetic Transformations Utilizing the Chiral Auxiliary Framework

The (S)-1-phenylethylamine moiety within (S)-(-)-N-(1-Phenylethyl)succinamic acid is a well-established and highly effective chiral auxiliary. nih.gov Future research can expand upon its known capabilities by exploring new types of asymmetric transformations where the entire succinamic acid framework participates in or influences the reaction outcome.

One promising avenue is the diastereoselective metalation of the succinic acid backbone. Research has shown that chiral amides of succinic acid can be metalated and subsequently alkylated at the α-position to the carbonyl group, generating a new stereocenter. The existing chirality of the 1-phenylethylamine (B125046) group can effectively control the facial selectivity of the incoming electrophile, leading to high diastereoselectivity.

A key area for development involves tandem reactions. For instance, after a stereocontrolled α-alkylation, the terminal carboxylic acid group could be used to trigger a subsequent intramolecular cyclization, lactonization, or other bond-forming events. This would allow for the rapid construction of complex cyclic structures from a simple acyclic precursor, a highly desirable strategy in modern organic synthesis.

Furthermore, the amide bond itself can be a site of innovation. Inspired by N-to-S acyl transfer reactions seen with other chiral auxiliaries, researchers could devise methods to convert the stable amide of the succinamic acid into a more reactive species, such as a thioester, in a controlled manner. This would transform the auxiliary from a "spectator" chiral director into an active participant in the reaction sequence, enabling further derivatization under mild conditions.

Integration into Multicomponent Reactions for Enhanced Molecular Complexity and Diversity

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are powerful tools for building molecular complexity efficiently. nih.gov The structure of this compound, possessing both a carboxylic acid and a secondary amide, makes it an intriguing candidate for integration into isocyanide-based MCRs like the Ugi and Passerini reactions.

Potential MCR Integration Strategies:

| MCR Type | Reactants | Potential Role of the Target Compound |

| Passerini 3-Component Reaction (P-3CR) | Aldehyde/Ketone + Carboxylic Acid + Isocyanide | The compound can serve as the chiral carboxylic acid component. organic-chemistry.org |

| Ugi 4-Component Reaction (U-4CR) | Aldehyde/Ketone + Amine + Carboxylic Acid + Isocyanide | The compound can act as the chiral carboxylic acid input. researchgate.net |

In a Passerini reaction, the molecule could serve as the chiral acid component, reacting with an aldehyde and an isocyanide to form an α-acyloxy carboxamide. The inherent chirality of the phenylethylamine group could influence the stereochemical outcome of the newly formed stereocenter, a phenomenon known as substrate-induced diastereoselection. nih.gov

Similarly, in the Ugi four-component reaction, the compound can be used as the carboxylic acid component. The Ugi reaction is renowned for its ability to generate diverse, peptide-like scaffolds. researchgate.net By incorporating the chiral succinamic acid, a library of complex molecules with multiple stereocenters could be synthesized, with the stereochemistry being potentially biased by the chiral auxiliary. The resulting products would feature the intact chiral auxiliary, which could be valuable for subsequent transformations or for imparting specific properties to the final molecule.

Design of Advanced Materials for High-Throughput Enantioselective Separations

The enantioseparation of racemic mixtures is critical in the pharmaceutical and fine chemical industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for this purpose. rsc.org The (S)-1-phenylethylamine scaffold is a proven chiral selector, and materials derived from it have shown excellent enantioselective capabilities. mdpi.com

A significant future direction is the use of this compound as a precursor for novel polymeric CSPs. The terminal carboxylic acid group can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or acrylamide. For example, coupling the carboxylic acid with an amino-functionalized monomer or converting it to an acid chloride followed by reaction with a hydroxy-functionalized monomer would yield a chiral monomer ready for polymerization.

Research has demonstrated the success of poly-(S)-N-(1-phenylethyl)acrylamide as a CSP. mdpi.com By starting with the succinamic acid derivative, researchers can introduce a flexible spacer (the succinyl group) between the polymer backbone and the chiral recognition site (the phenylethyl group). This spacer can enhance chiral recognition by improving the accessibility of the chiral selector to the analyte.

CSP Synthesis Strategy:

Monomer Synthesis: Modify the terminal carboxylic acid of this compound to introduce a polymerizable group (e.g., an acryloyl moiety).

Polymerization: Co-polymerize the chiral monomer with a cross-linking agent onto a support, typically silica (B1680970) gel, using either "grafting to" or "grafting from" methods. mdpi.com

Chromatographic Evaluation: Pack the resulting chiral material into HPLC columns and evaluate its performance in separating a wide range of racemic compounds. nih.govresearchgate.net

These advanced materials could offer superior separation efficiency, broader applicability, and higher loading capacities, meeting the demands of high-throughput analytical and preparative chiral separations. nih.gov

Bio-Inspired Applications and Derivatization for Specialized Biological Probes or Therapeutic Targets

The intersection of chirality and biology is profound, as biological systems are inherently chiral. Chiral molecules are essential for developing selective drugs, diagnostic tools, and biological probes. nih.gov The structure of this compound offers a unique starting point for creating novel bioactive molecules.

The compound itself combines a biocompatible succinate (B1194679) linker with a chiral aromatic amine. This framework can be systematically derivatized to explore interactions with biological targets like enzymes or receptors. The phenyl group can be functionalized to modulate properties like hydrophobicity or to introduce specific recognition elements. The carboxylic acid and amide groups provide handles for conjugation to other molecules, such as fluorescent tags, peptides, or targeting ligands.

One promising area is the development of small molecule probes to study biological pathways. nih.gov By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the succinamic acid scaffold, researchers could create tools to investigate chiral recognition events at the cellular level. The stereochemistry of the phenylethylamine core would be crucial for ensuring specific binding to a chiral pocket in a target protein.

Furthermore, the succinamic acid framework could serve as a fragment in the design of new therapeutic agents. The field of fragment-based drug discovery (FBDD) relies on identifying small, low-affinity fragments that bind to a biological target, which are then optimized into more potent leads. The defined stereochemistry and dual functionality of this compound make it an attractive fragment for screening against various disease targets, where chiral interactions are key to efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(-)-N-(1-Phenylethyl)succinamic acid, and how can purity be validated?

- Methodology : The compound is typically synthesized via a condensation reaction between succinic anhydride and (S)-(-)-1-phenylethylamine. Purification involves recrystallization from solvents like ethanol or dimethylformamide. Purity validation requires HPLC (high-performance liquid chromatography) with chiral columns to confirm enantiomeric excess and NMR spectroscopy (¹H/¹³C) to verify structural integrity .

- Key Considerations : Monitor reaction temperature to avoid racemization. Use TLC (thin-layer chromatography) to track reaction progress. Purity thresholds (>98%) should align with crystallography standards for downstream applications .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign stereochemistry using NOESY/ROESY to detect spatial proximity of protons, particularly the chiral center at the phenylethyl group.

- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functional groups.

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases to resolve enantiomers .

- Data Interpretation : Compare observed spectral data with literature values for analogous N-(aryl)succinamic acids to validate assignments .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodology :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation of a dimethyl sulfoxide/water mixture .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05), wR2 (<0.15), and goodness-of-fit (S ≈ 1.0). Validate hydrogen-bonding networks using PLATON .

- Challenges : Crystallize the compound in a non-centrosymmetric space group (e.g., P2₁) to confirm absolute configuration. Address twinning or disorder using SQUEEZE for solvent masking .

Q. What strategies resolve contradictions between NMR-derived conformations and crystallographic data?

- Methodology :

- Dynamic NMR : Probe rotational barriers of the amide bond at variable temperatures (e.g., 25–100°C) to assess conformational flexibility in solution.

- DFT Calculations : Compare experimental crystal structure dihedral angles (e.g., 36.1° between phenyl and amide groups) with gas-phase optimized geometries using Gaussian or ORCA .

Q. How can researchers optimize synthetic yields while maintaining enantiomeric purity?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), stoichiometry (1:1 to 1:1.2 amine/anhydride), and reaction time (12–48 hrs). Use response surface modeling to identify optimal conditions .

- Racemization Tests : Conduct kinetic studies at elevated temperatures (e.g., 50°C) to quantify epimerization rates. Stabilize the chiral center using bulky protecting groups if needed .

Data Management and Reporting

Q. What are best practices for reporting crystallographic data in compliance with IUCr standards?

- Guidelines :

- CIF Submission : Include full crystallographic information files (CIFs) with deposited structures (e.g., Cambridge Structural Database). Annotate hydrogen-bonding metrics (D⋯A distances, angles) and torsion angles .

- Supporting Information : Provide raw diffraction images, refinement logs, and ORTEP diagrams in supplementary materials. Use CheckCIF to flag ADDSYM alerts or missed symmetry .

Q. How should researchers address uncertainties in spectroscopic and crystallographic datasets?

- Protocols :

- Error Analysis : Calculate standard uncertainties (SUs) for bond lengths/angles using SHELXL. Report Rint values (<5%) to validate data merging accuracy .

- Outlier Handling : Exclude reflections with I/σ(I) < 2.0. For NMR, apply Lorentzian-Gaussian line-shaping to improve signal-to-noise in crowded regions (e.g., aromatic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.